Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 442553-87-9
VCID: VC21488489
InChI: InChI=1S/C24H21NO6S/c1-16-23(24(26)30-15-17-6-4-3-5-7-17)21-14-18(8-13-22(21)31-16)25-32(27,28)20-11-9-19(29-2)10-12-20/h3-14,25H,15H2,1-2H3
SMILES: CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OCC4=CC=CC=C4
Molecular Formula: C24H21NO6S
Molecular Weight: 451.5g/mol

Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 442553-87-9

Cat. No.: VC21488489

Molecular Formula: C24H21NO6S

Molecular Weight: 451.5g/mol

* For research use only. Not for human or veterinary use.

Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate - 442553-87-9

Specification

CAS No. 442553-87-9
Molecular Formula C24H21NO6S
Molecular Weight 451.5g/mol
IUPAC Name benzyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C24H21NO6S/c1-16-23(24(26)30-15-17-6-4-3-5-7-17)21-14-18(8-13-22(21)31-16)25-32(27,28)20-11-9-19(29-2)10-12-20/h3-14,25H,15H2,1-2H3
Standard InChI Key GMKDROHSKJFXHX-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OCC4=CC=CC=C4
Canonical SMILES CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OCC4=CC=CC=C4

Introduction

Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the class of benzofuran derivatives. It is characterized by a benzofuran core substituted with a sulfonamide group, a methoxyphenyl moiety, and a benzyl ester functionality. This compound has applications in medicinal chemistry due to its structural features, which are often associated with biological activity.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Formation of the Benzofuran Core: Starting with o-hydroxyacetophenone derivatives and undergoing cyclization reactions.

  • Sulfonamide Substitution: Introduction of the sulfonamide group via reaction with sulfonyl chlorides in the presence of a base.

  • Esterification: Conversion of the carboxylic acid group into a benzyl ester using benzyl alcohol and an activating agent such as dicyclohexylcarbodiimide (DCC).

Biological Activity

Antimicrobial Properties:
Benzofuran derivatives, including compounds similar to this one, have demonstrated antimicrobial activity against Gram-positive bacteria and fungi. The sulfonamide moiety often enhances these properties by interfering with bacterial enzymes .

Potential Anticancer Activity:
Sulfonamide-containing compounds have been studied for their ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumor cells. While specific data on this compound is unavailable, structurally related compounds show promise in inducing apoptosis in cancer cell lines .

Analytical Data

PropertyValue
Molecular FormulaC24H21NO6S\text{C}_{24}\text{H}_{21}\text{NO}_6\text{S}
Molecular Weight451.5 g/mol
Melting PointNot reported
SolubilityLikely soluble in organic solvents (e.g., DMSO, ethanol)
Spectroscopic DataNot explicitly available; expected to show characteristic IR and NMR peaks for ester, sulfonamide, and aromatic groups

Applications

  • Medicinal Chemistry:

    • Potential precursor for designing drugs targeting bacterial infections or cancer.

    • May serve as a lead compound for further optimization in drug discovery.

  • Synthetic Chemistry:

    • Useful intermediate for synthesizing other benzofuran-based derivatives.

Limitations and Future Research

While Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exhibits promising structural features, detailed pharmacological studies are lacking. Future research should focus on:

  • Comprehensive biological activity screening.

  • Toxicity profiling to ensure safety for therapeutic use.

  • Optimization of synthetic routes to improve yield and reduce costs.

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